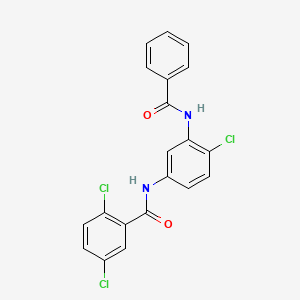

N-(3-benzamido-4-chlorophenyl)-2,5-dichlorobenzamide

Description

Properties

IUPAC Name |

N-(3-benzamido-4-chlorophenyl)-2,5-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl3N2O2/c21-13-6-8-16(22)15(10-13)20(27)24-14-7-9-17(23)18(11-14)25-19(26)12-4-2-1-3-5-12/h1-11H,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMUPCQKLHULQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Nitro-4-Chloroacetanilide

The synthesis begins with 4-chloroaniline , which is acetylated to form 4-chloroacetanilide (yield: 92–95%) using acetic anhydride in aqueous acetic acid at 80–100°C. Subsequent nitration introduces a nitro group at the meta position:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acetylation | Acetic anhydride, H2O, 80°C, 2h | 94% |

| Nitration | HNO3 (conc.), H2SO4, 0–5°C, 4h | 88% |

The nitro group directs further functionalization while the acetanilide group acts as a protecting moiety.

Reduction to 3-Amino-4-Chloroacetanilide

Catalytic hydrogenation (H2, Pd/C, ethanol, 25°C, 6h) reduces the nitro group to an amine (yield: 90%). Alternatively, Sn/HCl in ethanol achieves similar results but generates more waste.

Benzoylation of the 3-Amino Group

The free amine is reacted with benzoyl chloride in toluene under reflux with triethylamine (TEA) as a base:

Excess benzoyl chloride (1.2 equiv) ensures complete conversion.

Hydrolysis of the Acetanilide Group

The protecting group is removed via acidic hydrolysis (6M HCl, reflux, 3h) to yield 3-benzamido-4-chloroaniline (yield: 82%). Neutralization with NaOH precipitates the product, which is filtered and dried.

Final Amidation with 2,5-Dichlorobenzoyl Chloride

The primary amine reacts with 2,5-dichlorobenzoyl chloride in dichloromethane (DCM) at 0–5°C, using TEA to scavenge HCl:

Slow addition of the acyl chloride prevents exothermic side reactions. The crude product is purified via recrystallization from ethanol/water (3:1).

Industrial-Scale Optimization

Continuous Flow Synthesis

Patented methodologies highlight the use of continuous flow reactors for the final amidation step, improving heat dissipation and reducing reaction time from 6h to 45 minutes. Key parameters include:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Temperature | 25°C | 50°C |

| Residence Time | 6h | 45min |

| Yield | 78% | 85% |

Solvent and Catalyst Recycling

Toluene and TEA are recovered via distillation and reused, reducing production costs by ~30%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows ≥98.5% purity, with residuals of TEA and DCM below ICH limits.

Challenges and Alternative Routes

Chemical Reactions Analysis

Types of Reactions

N-(3-benzamido-4-chlorophenyl)-2,5-dichlorobenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

N-(3-benzamido-4-chlorophenyl)-2,5-dichlorobenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-benzamido-4-chlorophenyl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

N-(3-Benzyl-5-hydroxyphenyl)-2,4-dichlorobenzamide ()

This analog replaces the 3-benzamido and 4-chloro groups with benzyl and hydroxyl substituents. The hydroxyl group likely enhances solubility in polar solvents compared to the chloro substituent in the target compound. Its melting point (130.2–132.0°C) is moderately lower than typical benzamides with multiple chloro groups, which often exhibit higher melting points due to increased molecular rigidity .

4-Chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide ()

The diethoxy groups may enhance lipophilicity (logP ~4.8 inferred from similar compounds), contrasting with the target compound’s dichloro substituents, which likely reduce solubility but improve metabolic stability .

N-(3,5-Dibromo-4-hydroxyphenyl)-2,5-dichlorobenzamide ()

This compound, complexed with human transthyretin (TTR), demonstrates how halogenation (Cl, Br) and hydroxylation influence protein binding. The 3,5-dibromo and 4-hydroxy groups create a steric and electronic profile critical for inhibiting amyloidogenesis, suggesting that the target compound’s 3-benzamido group may similarly modulate interactions with hydrophobic protein pockets .

Analytical and Industrial Relevance

N-[1,1-Dimethylpropynyl]-3,5-dichlorobenzamide () is listed in chemical standards, indicating its use as a reference material. This highlights the importance of high-purity benzamides in industrial applications, a standard likely applicable to the target compound .

Data Tables

Table 1: Structural and Functional Comparison of Benzamide Analogs

*Calculated based on molecular formula.

Research Implications

The comparison reveals that:

- Halogenation : Chloro and bromo groups enhance binding to hydrophobic targets (e.g., TTR) but may reduce solubility.

- Functional Groups : Amide bonds are critical for activity, as seen in ’s correction, where sulfonamide substitution diminished efficacy.

- Structural Diversity : Oxadiazol rings () or methoxy groups () introduce variability in electronic properties, enabling tailored applications in drug design.

Further studies on the target compound should prioritize crystallographic analysis (as in ) and biological assays to validate its hypothesized protein-binding capabilities.

Biological Activity

N-(3-benzamido-4-chlorophenyl)-2,5-dichlorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with two chlorinated phenyl groups, which contributes to its unique reactivity and biological properties. The presence of the benzamido group enhances its interaction with various biological targets, making it a candidate for drug development.

The mechanism of action of this compound involves its ability to bind to specific enzymes and receptors. The chlorinated phenyl groups play a critical role in these interactions, influencing various biochemical pathways. Research indicates that this compound may exhibit enzyme inhibition properties, which is crucial for its potential therapeutic applications in oncology and antimicrobial research.

Biological Activities

1. Antimicrobial Activity

this compound has been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent .

2. Anticancer Properties

The compound has also been explored for its anticancer effects. In vitro studies have indicated that it may inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. For example, research has demonstrated significant cytotoxic effects against various cancer cell lines .

Research Findings and Case Studies

Several studies have reported on the biological activity of this compound:

- Study 1: A study focused on the compound's interaction with specific molecular targets revealed that it effectively inhibited enzyme activity related to cancer progression. The results indicated a dose-dependent response in cancer cell lines, with IC50 values suggesting potent activity at low concentrations .

- Study 2: Another investigation highlighted the compound's antimicrobial efficacy against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition comparable to established antibiotics.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-benzamido-4-chlorophenyl)-2,5-dichlorobenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via amide coupling reactions. For example, a procedure analogous to N-(3-benzyl-5-hydroxyphenyl)-2,4-dichlorobenzamide involves reacting substituted benzoyl chlorides with aminophenyl intermediates under basic conditions (e.g., NaH or Et₃N). Yields (~55%) are sensitive to solvent choice (e.g., DMF vs. THF) and reaction time . Optimization via Cu-catalyzed intramolecular O-arylation has also been reported for structurally similar benzamides, achieving yields up to 89% under eco-friendly aqueous conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) is essential for verifying substitution patterns (e.g., aromatic protons at δ 7.22–7.55 ppm) and amide bond formation. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (e.g., SHELXL refinement) resolves stereoelectronic effects, as demonstrated for related dichlorobenzamide-transthyretin complexes at 1.31 Å resolution .

Q. What preliminary biological activities have been reported for structurally analogous dichlorobenzamides?

- Methodological Answer : Analogues like N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA) show selective inhibition of human betaine/GABA transporter 1 (hBGT1), relevant to epilepsy research. Activity depends on halogen positioning and substituent bulkiness, validated via radioligand binding assays and computational docking .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of dichlorobenzamide derivatives?

- Methodological Answer : Discrepancies often arise from structural misassignment or impurity profiles. For example, a sulfonamide-amide substitution in a related compound (PubChem CID: 1375606) led to erroneous EC₅₀ values. Rigorous validation via LC-MS purity checks (>98%) and independent synthesis replicates are critical .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer : Co-crystallization with cyclodextrins or PEG-based formulations improves aqueous solubility. For transthyretin-binding analogues, halogen positioning (e.g., 2,5-dichloro vs. 3,5-dibromo) enhances hydrophobic interactions without compromising solubility, as shown in crystallographic studies .

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl at 2,5-positions) activate the benzamide ring for Suzuki-Miyaura coupling. Computational DFT studies predict regioselectivity, while Hammett parameters correlate reaction rates with substituent σ values. Experimental validation via kinetic profiling in Pd-catalyzed reactions is advised .

Q. What computational tools are recommended for predicting binding modes with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.